4-Hydroxy-3-methoxybenzaldehyde {5-(4-{4-(dimethylamino)-5-nitro-2-methoxybenzoyl}-1-piperazinyl)-2-nitrophenyl}hydrazone
Description
4-Hydroxy-3-methoxybenzaldehyde {5-(4-{4-(dimethylamino)-5-nitro-2-methoxybenzoyl}-1-piperazinyl)-2-nitrophenyl}hydrazone is a complex organic compound that combines multiple functional groups, including aldehyde, hydroxyl, methoxy, nitro, and piperazine
Properties
Molecular Formula |
C28H31N7O8 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-methoxy-5-nitrophenyl]-[4-[3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H31N7O8/c1-31(2)23-16-26(42-3)20(15-24(23)35(40)41)28(37)33-11-9-32(10-12-33)19-6-7-22(34(38)39)21(14-19)30-29-17-18-5-8-25(36)27(13-18)43-4/h5-8,13-17,30,36H,9-12H2,1-4H3/b29-17+ |
InChI Key |
ONVLZVDNYBTMEE-STBIYBPSSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)O)OC)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxybenzaldehyde {5-(4-{4-(dimethylamino)-5-nitro-2-methoxybenzoyl}-1-piperazinyl)-2-nitrophenyl}hydrazone typically involves multiple steps:
Formation of 4-Hydroxy-3-methoxybenzaldehyde: This can be synthesized from vanillin through oxidation reactions.
Preparation of the hydrazone derivative: The hydrazone is formed by reacting 4-Hydroxy-3-methoxybenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the hydrazone with a piperazine derivative, often under reflux conditions.
Nitration and methoxylation: The final steps involve nitration and methoxylation to introduce the nitro and methoxy groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-Hydroxy-3-methoxybenzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 4-Hydroxy-3-methoxybenzoic acid.
Reduction: 4-Hydroxy-3-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-methoxybenzaldehyde {5-(4-{4-(dimethylamino)-5-nitro-2-methoxybenzoyl}-1-piperazinyl)-2-nitrophenyl}hydrazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A simpler compound with similar functional groups but lacking the piperazine and nitro groups.
4-Hydroxy-3-methoxybenzylamine: A reduction product of 4-Hydroxy-3-methoxybenzaldehyde with potential biological activity.
4-Hydroxy-3-methoxybenzoic acid: An oxidation product with applications in organic synthesis and materials science.
Uniqueness
4-Hydroxy-3-methoxybenzaldehyde {5-(4-{4-(dimethylamino)-5-nitro-2-methoxybenzoyl}-1-piperazinyl)-2-nitrophenyl}hydrazone is unique due to its combination of multiple functional groups, which confer a range of chemical reactivity and potential applications. The presence of the piperazine and nitro groups, in particular, distinguishes it from simpler analogs and enhances its utility in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
